1,5-dimethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1,5-dimethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that features both a thiazole and a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of 2-methylbenzo[d]thiazole with appropriate pyrazole derivatives under specific conditions. For instance, the thiazole derivative can be synthesized by reacting 2-methylbenzo[d]thiazole with benzyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrazole rings.
Scientific Research Applications
1,5-dimethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as an antimicrobial, antifungal, and antiviral agent.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-methylbenzo[d]thiazole derivatives: These compounds share the thiazole ring and have similar biological activities.
Pyrazole derivatives: Compounds with pyrazole rings also exhibit a range of biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
1,5-dimethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide is unique due to the combination of the thiazole and pyrazole rings, which may confer distinct biological activities and chemical properties compared to compounds with only one of these rings.
Properties
IUPAC Name |
1,5-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-8-6-12(17-18(8)3)14(19)16-10-4-5-13-11(7-10)15-9(2)20-13/h4-7H,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAPISKRLVWFFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=CC3=C(C=C2)SC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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